1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and enzymatic reduction are potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy-methylphenyl substituent can interact with hydrophobic regions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar structural features but different substituents.
2-Amino-2-methyl-1-propanol: Another amino alcohol with a different substitution pattern.
Uniqueness
1-Amino-2-(2-methoxy-5-methylphenyl)propan-2-ol is unique due to its specific methoxy-methylphenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(2-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-4-5-10(14-3)9(6-8)11(2,13)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
KDXPCLYIPKSHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)(CN)O |
Origin of Product |
United States |
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